molecular formula C8H11F2N B2521332 3,3-Difluoro-1-methylcyclohexane-1-carbonitrile CAS No. 2114773-69-0

3,3-Difluoro-1-methylcyclohexane-1-carbonitrile

Cat. No. B2521332
CAS RN: 2114773-69-0
M. Wt: 159.18
InChI Key: SPWMJBVDSVYFAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane carbonitriles can be complex, involving multiple steps and various reaction conditions. While the papers do not specifically address the synthesis of 3,3-Difluoro-1-methylcyclohexane-1-carbonitrile, they do mention the oligomerization of cyclohexene carbonitriles, which suggests that similar methods could potentially be applied to synthesize the difluoro derivative. For instance, the oligomerization of 1-cyclohexene-1-carbonitrile is catalyzed by potassium tert-butoxide, leading to noncyclic unsaturated dimers and trimers .

Molecular Structure Analysis

The molecular structure of cyclohexane carbonitriles is influenced by the substituents on the cyclohexane ring. The papers discuss the configurations and conformations of isomeric dimers of cyclohexene carbonitriles, which were investigated using IR and NMR techniques . These techniques could also be used to analyze the molecular structure of 3,3-Difluoro-1-methylcyclohexane-1-carbonitrile, providing information on its stereochemistry and conformation.

Chemical Reactions Analysis

Cyclohexane carbonitriles can undergo various chemical reactions, including cyclopropanation and the Alder-ene reaction. The first paper describes the reactions of 3-methylcyclopropene-3-carbonitrile with different enophiles, leading to cyclopropanation products . Although the compound is not a cyclopropene, the reactivity of the carbonitrile group in such reactions could offer insights into possible reactions that 3,3-Difluoro-1-methylcyclohexane-1-carbonitrile might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluoro-1-methylcyclohexane-1-carbonitrile would be influenced by the presence of the difluoro and methyl groups, as well as the carbonitrile functionality. While the papers do not provide specific data on this compound, they do suggest that the properties of cyclohexane carbonitriles can be deduced from their molecular structure and substituents. For example, the polarity and boiling point could be affected by the electronegative fluorine atoms and the carbonitrile group .

Scientific Research Applications

Synthesis and Polymerization

A study explored the synthesis and copolymerizations of 3,3‐difluorocyclobutene‐1‐carbonitrile, demonstrating its utility as an electron-poor monomer in copolymerization reactions with electron-rich monomers like styrene, leading to materials with unique properties (Hall & Okamoto, 1974). This research highlights the potential of fluorinated nitriles in developing novel polymeric materials.

Molecular Structure and Conformation

Research into the conformational properties of silicon-containing rings, such as 1-methyl-1-silacyclohexane, through methods like gas electron diffraction and quantum chemical calculations, offers insights into the structural dynamics of cyclohexane derivatives (Arnason et al., 2002). This type of study is crucial for understanding the physical and chemical behavior of fluorinated cyclohexanes.

Reaction Mechanisms and Kinetics

An experimental and kinetic modeling study on the pyrolysis and combustion of methylcyclohexane provides essential data on the combustion chemistry of cycloalkanes, which is vital for developing more efficient fuel surrogates and understanding environmental impacts of combustion processes (Wang et al., 2014). Such research can be parallelly relevant for fluorinated cyclohexanes in understanding their stability and reactivity under various conditions.

Advanced Materials and Nanotechnology

The microwave synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates from azobis(cyclohexanecarbonitrile) demonstrates the application of cyclohexane derivatives in creating hierarchical nanostructures for energy storage applications (Sridhar et al., 2015). This approach points to the versatility of cyclohexane derivatives in nanotechnology and materials science.

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3,3-difluoro-1-methylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N/c1-7(6-11)3-2-4-8(9,10)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWMJBVDSVYFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-1-methylcyclohexane-1-carbonitrile

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